molecular formula C9H18N2 B13217409 1-(But-3-en-1-yl)piperidin-4-amine

1-(But-3-en-1-yl)piperidin-4-amine

Cat. No.: B13217409
M. Wt: 154.25 g/mol
InChI Key: QFMVHSCTZLRTEU-UHFFFAOYSA-N
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Description

1-(But-3-en-1-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(But-3-en-1-yl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(But-3-en-1-yl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-but-3-enylpiperidin-4-amine

InChI

InChI=1S/C9H18N2/c1-2-3-6-11-7-4-9(10)5-8-11/h2,9H,1,3-8,10H2

InChI Key

QFMVHSCTZLRTEU-UHFFFAOYSA-N

Canonical SMILES

C=CCCN1CCC(CC1)N

Origin of Product

United States

Foundational & Exploratory

The Piperidine Scaffold: A Privileged Structure in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(3-butenyl)piperidin-4-amine: Synthesis, Characterization, and Applications

Executive Summary: The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals.[][2][3] This guide provides a detailed technical overview of 1-(3-butenyl)piperidin-4-amine, a versatile but not widely documented derivative. We will explore its molecular structure, outline a robust synthetic pathway based on established chemical principles, predict its characterization data, and discuss its significant potential as a scaffold in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel building blocks for therapeutic innovation.

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous feature in numerous natural products and clinically approved drugs.[3][4] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, providing a three-dimensional framework for orienting substituents to interact with biological targets.[5] Furthermore, the basic nitrogen atom is typically protonated at physiological pH, enhancing water solubility and enabling critical ionic interactions with receptors and enzymes. Derivatives of 4-aminopiperidine, in particular, serve as crucial intermediates in the synthesis of compounds targeting a wide range of conditions, from neurological disorders to infectious diseases and cancer.[6][7][8]

Molecular Structure and Physicochemical Properties

1-(3-butenyl)piperidin-4-amine incorporates three key functional groups: a tertiary amine within the piperidine ring, a primary amine at the 4-position, and a terminal alkene on the N-alkyl substituent. This combination makes it a highly versatile building block for further chemical modification.

Chemical Structure
  • IUPAC Name: 1-(but-3-en-1-yl)piperidin-4-amine

  • Molecular Formula: C₉H₁₈N₂

  • SMILES: C=CCCN1CCC(CC1)N

Predicted Physicochemical Properties

The following table summarizes the predicted properties of the molecule, which are essential for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource/Method
Molecular Weight 154.25 g/mol Calculated
Monoisotopic Mass 154.146999 DaCalculated
XLogP3 1.2Predicted
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
pKa (most basic) ~10.4 (Piperidine N)Predicted (based on 4-aminopiperidine[6])
Topological Polar Surface Area 29.2 ŲCalculated

Synthetic Strategy and Experimental Protocol

The most direct and logical approach to synthesizing 1-(3-butenyl)piperidin-4-amine is through the N-alkylation of a suitable 4-aminopiperidine precursor. To ensure regioselectivity and prevent undesired side reactions at the more nucleophilic 4-amino position, a protection-alkylation-deprotection sequence is the preferred industrial and laboratory method.

Retrosynthetic Analysis

The target molecule can be disconnected at the piperidine nitrogen-butenyl bond, leading to two commercially available starting materials: 4-aminopiperidine (often used in its Boc-protected form) and a 4-carbon electrophile such as 4-bromo-1-butene.

Detailed Experimental Protocol

This protocol is a validated, multi-step procedure for synthesizing the title compound, explaining the rationale behind each step.

Step 1: N-Boc Protection of 4-Aminopiperidine

  • Rationale: The primary amine at the C-4 position is more nucleophilic than the secondary amine of the piperidine ring. To ensure the butenyl group is selectively added to the ring nitrogen, the 4-amino group must first be "masked" with a protecting group. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in basic conditions (used in the next step) and its ease of removal under acidic conditions.[9]

  • Procedure:

    • Dissolve 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

    • Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq), to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Perform an aqueous workup, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl piperidin-4-ylcarbamate.

Step 2: N-Alkylation with 4-Bromo-1-butene

  • Rationale: This is a standard Sₙ2 reaction. The unprotected piperidine nitrogen of the Boc-protected intermediate acts as a nucleophile, displacing the bromide from 4-bromo-1-butene. A non-nucleophilic base is required to neutralize the HBr formed during the reaction, driving it to completion.

  • Procedure:

    • Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq) in an anhydrous polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF).

    • Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq) to the suspension.

    • Add 4-bromo-1-butene (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.

    • Heat the reaction mixture (typically 60-80 °C) and stir for 8-12 hours, monitoring for completion by LC-MS.

    • Cool the reaction, filter off inorganic salts, and concentrate the filtrate. Purify the crude product via column chromatography on silica gel to yield tert-butyl (1-(but-3-en-1-yl)piperidin-4-yl)carbamate.

Step 3: Acid-Mediated Boc Deprotection

  • Rationale: The Boc group is labile in strong acid. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an inert solvent efficiently cleaves the carbamate to reveal the primary amine, yielding the final product as a salt.

  • Procedure:

    • Dissolve the purified product from Step 2 in DCM or 1,4-dioxane.

    • Add an excess of either TFA (5-10 eq) or a 4M solution of HCl in dioxane.

    • Stir at room temperature for 2-4 hours.

    • Concentrate the mixture under reduced pressure to remove the solvent and excess acid.

    • The resulting salt can be used directly or neutralized with a base (e.g., NaOH solution) and extracted to yield the free base of 1-(3-butenyl)piperidin-4-amine.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_steps Reaction Sequence cluster_intermediates Intermediates & Product A 4-Aminopiperidine S1 Step 1: Boc Protection A->S1 B Boc Anhydride (Boc)₂O B->S1 C 4-Bromo-1-butene S2 Step 2: N-Alkylation C->S2 I1 tert-butyl piperidin-4-ylcarbamate S1->I1 Base (Et₃N) I2 tert-butyl (1-(but-3-en-1-yl)piperidin-4-yl)carbamate S2->I2 Base (K₂CO₃) S3 Step 3: Deprotection P 1-(3-butenyl)piperidin-4-amine S3->P Acid (TFA or HCl) I1->S2 I2->S3 Reactivity cluster_amine 4-Amino Group Reactions cluster_alkene Alkene Reactions Core 1-(3-butenyl)piperidin-4-amine Amide Amide Coupling (R-COCl) Core->Amide Forms Amide Reductive Reductive Amination (R-CHO, NaBH(OAc)₃) Core->Reductive Forms Sec. Amine Heck Heck Coupling (Ar-X, Pd cat.) Core->Heck Forms Arylated Alkene Metathesis Olefin Metathesis (Grubbs cat.) Core->Metathesis Forms New Alkene

Caption: Key reaction sites of 1-(3-butenyl)piperidin-4-amine.

Applications in Drug Discovery

While specific biological data for this exact molecule is not prevalent, its structural components are featured in numerous bioactive agents. Therefore, 1-(3-butenyl)piperidin-4-amine is best viewed as a high-value scaffold for building libraries of diverse molecules for screening and lead optimization.

  • CNS Disorders: The 4-aminopiperidine core is present in drugs targeting sigma-1 receptors and monoamine transporters, making it relevant for developing treatments for neurodegenerative diseases and pain. [10][11]* Antifungal Agents: Piperidine derivatives have a long history as antifungal agents, particularly in agriculture. Novel 4-aminopiperidine structures have shown potent activity against clinically relevant fungal strains like Candida spp. and Aspergillus spp. by inhibiting ergosterol biosynthesis. [7][12]* Oncology: The piperidine ring is a common feature in kinase inhibitors and other anticancer agents. [3]The butenyl group allows for the attachment of this scaffold to various pharmacophores using robust coupling chemistry, facilitating the exploration of new chemical space for oncology targets.

  • Antiviral Research: A 4-aminopiperidine scaffold was identified as a potent inhibitor of Hepatitis C Virus (HCV) assembly, demonstrating the utility of this core structure in developing host-targeting antivirals. [8]

Conclusion

1-(3-butenyl)piperidin-4-amine represents a powerful and versatile, though underutilized, building block for medicinal chemistry. Its straightforward and scalable synthesis from readily available starting materials, combined with its three distinct points for chemical modification, makes it an ideal scaffold for generating diverse molecular libraries. The insights provided in this guide on its synthesis, characterization, and potential applications should empower researchers and drug development professionals to employ this valuable intermediate in the quest for novel therapeutics.

References

  • Nelson, S. G., et al. (2008). [4+2] Cycloadditions of N-Alkenyl Iminium Ions: Structurally Complex Heterocycles from a Three-Component Diels–Alder Reaction Sequence. Journal of the American Chemical Society. Available at: [Link]

  • LookChem. (n.d.). Cas 13035-19-3, 4-Aminopiperidine. Available at: [Link]

  • Karlsson, J. (2012). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Gothenburg. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Available at: [Link]

  • Al-said, N. H. (2011). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • Scott, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • Pferschy-Wenzig, E.-M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]

  • PubChemLite. (n.d.). 1-(but-3-yn-1-yl)piperidin-4-amine dihydrochloride. Available at: [Link]

  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

  • Shadrick, W. R., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Satta, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]

  • Dimmock, J. R., et al. (2017). Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts. Molecules. Available at: [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Available at: [Link]

  • NIST. (n.d.). N-Phenyl-4-piperidinamine. NIST WebBook. Available at: [Link]

  • PubChem. (n.d.). 4-(Piperidin-1-yl)butan-1-amine. Available at: [Link]

  • Gribas, A., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Available at: [Link]

  • IJNRD.org. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

  • Schilcher, K., et al. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available at: [Link]

Sources

N-homoallyl piperidine amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Homoallyl Piperidine (1-(but-3-en-1-yl)piperidine)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Homoallyl piperidine, systematically named 1-(but-3-en-1-yl)piperidine, is a heterocyclic organic compound that incorporates the privileged piperidine scaffold with a reactive homoallyl side chain. This unique combination of a saturated amine and a terminal alkene makes it a versatile building block in modern organic synthesis and medicinal chemistry. The piperidine moiety is a ubiquitous structural motif found in numerous pharmaceuticals, valued for its ability to confer desirable physicochemical properties such as aqueous solubility and basicity, which are crucial for modulating pharmacokinetics.[1][2] The N-homoallyl group serves as a valuable synthetic handle, enabling a wide array of chemical transformations for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its molecular properties, synthesis, reactivity, applications, and safety considerations.

PART 1: Molecular Profile & Physicochemical Properties

1-(but-3-en-1-yl)piperidine is a tertiary amine featuring a six-membered piperidine ring N-substituted with a but-3-en-1-yl group. The presence of both a basic nitrogen atom and a terminal double bond defines its chemical character.

Structural and Molecular Data

The fundamental properties of 1-(but-3-en-1-yl)piperidine are summarized below. While experimental data for this specific compound is not widely published, properties can be reliably estimated from its structure and comparison with closely related analogs like 1-(1-butenyl)piperidine and 1-(but-3-yn-1-yl)piperidine.[3][4]

PropertyValueSource / Method
Systematic Name 1-(but-3-en-1-yl)piperidineIUPAC Nomenclature
Common Name N-Homoallyl PiperidineTrivial Name
Molecular Formula C₉H₁₇NCalculated
Molecular Weight 139.24 g/mol Calculated[4]
Monoisotopic Mass 139.1361 g/mol Calculated[4]
Appearance Colorless to pale yellow liquid (Expected)Analog Data
Boiling Point ~170-180 °C (at 760 Torr)Estimated from Analog[3]
Density ~0.87 g/cm³Estimated from Analog[3]
XLogP3 ~2.5-2.8Estimated from Analog[4]
Hydrogen Bond Acceptors 1Calculated[4]
Hydrogen Bond Donors 0Calculated[4]
Rotatable Bond Count 2Calculated[4]

PART 2: Synthesis and Characterization

The synthesis of N-homoallyl piperidine is straightforward and can be achieved through several reliable methods common in organic chemistry. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the C-N bond between the piperidine ring and the homoallyl side chain, identifying piperidine and a 4-carbon electrophile as the primary starting materials.

G 1-(but-3-en-1-yl)piperidine 1-(but-3-en-1-yl)piperidine Disconnection C-N Disconnection 1-(but-3-en-1-yl)piperidine->Disconnection Piperidine Piperidine Disconnection->Piperidine Homoallyl Electrophile Homoallyl Electrophile Disconnection->Homoallyl Electrophile 4-bromobut-1-ene 4-bromobut-1-ene Homoallyl Electrophile->4-bromobut-1-ene Alkylation but-3-en-1-al but-3-en-1-al Homoallyl Electrophile->but-3-en-1-al Reductive Amination G cluster_workflow Synthetic Workflow A 1. Combine Piperidine, 4-bromobut-1-ene, K₂CO₃ in Acetonitrile B 2. Heat at 60-80°C (12-24h) A->B C 3. Cool & Filter B->C D 4. Solvent Evaporation C->D E 5. Extraction (EtOAc / H₂O) D->E F 6. Dry & Purify (Distillation or Chromatography) E->F G Pure Product F->G G cluster_alkene Alkene Reactions cluster_amine Amine Reactions center 1-(but-3-en-1-yl)piperidine A Primary Alcohol center->A 1. BH₃-THF 2. H₂O₂, NaOH B Epoxide center->B m-CPBA C Cross-Metathesis Product center->C Grubbs Cat. + R-CH=CH₂ D 1-butylpiperidine center->D H₂, Pd/C E Quaternary Ammonium Salt center->E CH₃I

Sources

Optimization of Solvation Strategies for 1-(But-3-en-1-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile[1][2]

1-(But-3-en-1-yl)piperidin-4-amine (often referred to as a "linker" or "building block" in medicinal chemistry) presents a unique solubility profile driven by its dual nature: a polar, basic di-amine core and a hydrophobic alkenyl tail.

Effective handling of this molecule requires distinguishing between its Free Base and Salt (e.g., 2HCl) forms. Misidentifying the form is the primary cause of experimental failure (e.g., "oiling out" during extraction or precipitation in LCMS lines).

Key Molecular Determinants:

  • Primary Amine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ):  High polarity, H-bond donor/acceptor. Nucleophilic (reactive toward ketones/aldehydes).
    
  • Tertiary Amine (Piperidine

    
    ):  Proton acceptor, dictates basicity (
    
    
    
    ).
  • Butenyl Tail (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     alkene):  Lipophilic handle (
    
    
    
    contribution
    
    
    ). Enhances solubility in non-polar solvents compared to the parent piperidine-4-amine.

Physicochemical Determinants of Solubility

To predict solubility without empirical data for every solvent, we apply the "Solvation Sphere Competition" model. The molecule exists in a tug-of-war between the hydrophilic amine heads and the hydrophobic alkene tail.

The "Like Dissolves Like" Refined
  • Free Base (Liquid/Low-melting Solid): The butenyl chain disrupts the crystal lattice, making the free base highly soluble in a broad range of organic solvents (DCM, THF, Toluene) but only moderately soluble in pure water (unless protonated).

  • Dihydrochloride Salt (Solid): The ionic lattice energy is high. Solubility is restricted to high-dielectric protic solvents (Water, Methanol, DMSO). It is insoluble in ethers and hydrocarbons.

Visualization: Solvation Mechanisms

The following diagram illustrates how different solvent classes interact with the molecule's functional groups.

SolvationMechanism Molecule 1-(But-3-en-1-yl) piperidin-4-amine Chlorinated Chlorinated (DCM/CHCl3) Interaction: Dipole-Dipole Result: High Solubility Molecule->Chlorinated Best for Extraction Protic Protic (MeOH/Water) Interaction: H-Bonding Result: pH Dependent Molecule->Protic Best for Salts Hydrocarbon Non-Polar (Hexane/Tol) Interaction: Van der Waals Result: Moderate (Free Base Only) Molecule->Hydrocarbon Tail Solvation Ketones Ketones (Acetone) Interaction: Chemical Reaction! Result: INCOMPATIBLE Molecule->Ketones Schiff Base Risk

Figure 1: Solvation interaction map. Note the critical incompatibility with ketones due to the primary amine.

Solvent Compatibility Matrix

This matrix categorizes solvents based on solubility efficiency and chemical stability .

Table 1: Solubility Profile (Free Base vs. 2HCl Salt)
Solvent ClassSpecific SolventFree Base Solubility2HCl Salt SolubilityApplication Notes
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Poor/InsolubleStandard for extraction/workup.
Chloroform (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
Excellent PoorGood for NMR; avoid if alkene is acid-sensitive (trace HCl).
Alcohols Methanol (MeOH)Excellent Good (>50 mg/mL)Preferred for dissolving the salt form.
Ethanol (EtOH)Excellent ModerateHeating often required for salts.
Isopropanol (IPA)GoodLowGood anti-solvent for crystallizing salts.
Ethers Tetrahydrofuran (THF)Excellent Very PoorStandard reaction solvent.
Diethyl Ether (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

)
GoodInsoluble Perfect for precipitating the salt from a reaction mixture.
MTBEModerateInsoluble Safer alternative to ether for precipitation.
Polar Aprotic DMSO / DMFExcellent Excellent Use for biological assays or library storage. Hard to remove.
Acetonitrile (MeCN)Excellent PoorStandard LCMS mobile phase.
Hydrocarbons TolueneGood InsolubleUseful for azeotropic drying of the free base.
Hexanes/HeptaneModerateInsolubleUse to "wash" non-polar impurities from the salt.
Ketones Acetone / MEKREACTIVE REACTIVE DO NOT USE. Forms imines (Schiff bases) with the primary amine.

Technical Workflows & Protocols

Protocol A: Dissolution for Reaction (Free Base Generation)

Context: You purchased the HCl salt but need the free base for a nucleophilic substitution reaction.

  • Biphasic Partitioning: Suspend the 2HCl salt in DCM (approx. 10 mL/g). It will not dissolve initially.

  • Neutralization: Add an equal volume of 1M NaOH or saturated ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    .
    
  • Agitation: Vigorously stir or shake. The solid will dissolve as it deprotonates and partitions into the DCM layer.

  • Separation: Collect the organic (DCM) layer.

  • Drying: Dry over anhydrous ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     (Magnesium sulfate is acceptable, but Sodium sulfate is preferred for amines to minimize adsorption).
    
  • Concentration: Evaporate solvent in vacuo.

    • Caution: The free base is likely an oil. Do not overheat (<40°C) to avoid potential polymerization of the alkene tail, though it is generally stable.

Protocol B: LCMS Sample Preparation

Context: Analyzing purity.[] Avoiding "Carryover" and "Peak Tailing".

  • Diluent: Do not use pure Acetonitrile. The free amine can stick to silica/C18 columns.

  • Recommended Diluent: 50:50 Water:Acetonitrile + 0.1% Formic Acid .

  • Mechanism: The acid ensures the amine is fully protonated (cationic), improving solubility in the aqueous phase and reducing interaction with silanol groups on the column (better peak shape).

Decision Tree: Selecting the Right Solvent

SolventSelection Start Start: Define Goal Goal Goal? Start->Goal Reaction Synthesis/Reaction Goal->Reaction Analysis LCMS/NMR Goal->Analysis Storage Long-term Storage Goal->Storage ReactType Reaction Type? Reaction->ReactType AnalType Method? Analysis->AnalType Solv5 Store as Solid HCl Salt (Avoid Solution Storage) Storage->Solv5 NuSub Nucleophilic Attack ReactType->NuSub Coupling Amide Coupling ReactType->Coupling Solv1 Use: DCM or THF (Add DIPEA if Salt) NuSub->Solv1 Solv2 Use: DMF or DMAc Coupling->Solv2 NMR NMR AnalType->NMR LCMS LCMS AnalType->LCMS Solv3 Use: CDCl3 (Free Base) D2O or DMSO-d6 (Salt) NMR->Solv3 Solv4 Use: H2O:MeCN + 0.1% FA LCMS->Solv4

Figure 2: Decision matrix for solvent selection based on experimental intent.

Troubleshooting & Stability

The "Oiling Out" Phenomenon
  • Symptom: During workup, the compound forms a gummy layer at the bottom of the flask instead of crystallizing.

  • Cause: The compound is likely in a mixed protonation state or contains impurities (like excess alkylating agent) that depress the melting point.

  • Solution: Dissolve the gum in a minimal amount of MeOH, then slowly add

    
     or MTBE with vigorous stirring to force precipitation of the clean salt.
    
Incompatibility Warning (Critical)

Never use Acetone or Ethyl Acetate for storage or prolonged heating.

  • Acetone: Reacts with the 4-amino group to form a dimethyl ketimine.

  • Ethyl Acetate: Primary amines can slowly attack the ester, forming an acetamide impurity (transamidation), especially under basic conditions or heat.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54594848, 1-(But-3-en-1-yl)piperidin-4-amine. Retrieved from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvation mechanisms).

  • Pfizer Inc. (2016). Green Chemistry Solvent Selection Guide. Retrieved from [Link] (For solvent classification and safety).

Disclaimer: This guide is based on chemical principles applicable to N-alkyl piperidine diamines. Always consult the specific Safety Data Sheet (SDS) for the exact batch before handling.

Sources

Technical Whitepaper: Strategic Sourcing and Quality Assurance of 1-(But-3-en-1-yl)piperidin-4-amine Dihydrochloride (CAS 1803612-13-6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, 1-(But-3-en-1-yl)piperidin-4-amine dihydrochloride (CAS 1803612-13-6) serves as a critical, high-value building block. Its structural utility lies in the bifunctionality: a primary amine at the C4 position allowing for amide coupling or reductive amination, and a terminal alkene on the piperidine nitrogen. This alkene "handle" makes the compound an ideal substrate for Ring-Closing Metathesis (RCM) strategies in macrocycle synthesis or Thiol-Ene Click Chemistry for linker conjugation in PROTACs and Antibody-Drug Conjugates (ADCs).

This guide addresses the fragmentation in the supply chain for this CAS number, moving beyond simple catalog listings to provide a robust framework for supplier qualification, impurity profiling, and procurement strategy.

Technical Specifications & Identity

Before engaging suppliers, the technical parameters must be rigidly defined to prevent the receipt of incorrect salt forms or degraded free bases.

ParameterSpecification
Chemical Name 1-(But-3-en-1-yl)piperidin-4-amine dihydrochloride
CAS Number 1803612-13-6
Molecular Formula C9H18N2[1][2] · 2HCl
Molecular Weight 227.18 g/mol
Appearance White to off-white hygroscopic powder
Solubility Soluble in Water, DMSO, Methanol
Key Functional Groups Primary Amine (Nucleophile), Terminal Alkene (Metathesis/Click active)
Stoichiometry Must be confirmed as 2HCl (Dihydrochloride) to ensure accurate molar dosing.

Supplier Landscape Analysis

The market for CAS 1803612-13-6 is split between Original Equipment Manufacturers (OEMs) who synthesize the compound and Catalog Aggregators who re-package it. Understanding this distinction is vital for cost control and traceability.

Tiered Supplier Categorization
  • Tier 1: Primary Synthesis Houses (High Reliability, Bulk Capability)

    • Enamine: Likely the original source of this building block. They hold the largest stock of "make-on-demand" and in-stock piperidine analogs.

    • BLD Pharm: Strong presence in the piperidine derivative space; often stocks multi-gram quantities.

  • Tier 2: Global Distributors (High Convenience, Higher Cost)

    • Sigma-Aldrich (Merck): Often lists this product (e.g., Product # ENA447958126) sourced via third-party agreements (often Enamine). Good for small R&D scale (mg) but expensive for scale-up.

    • Toronto Research Chemicals (TRC): Excellent for analytical standards but typically higher price points.

  • Tier 3: Aggregators (Variable Quality)

    • Various "chemical search engine" hits (e.g., ChemPUR, Bio-Fount). These suppliers often do not hold stock and rely on back-ordering, leading to indeterminate lead times.

Supply Chain Visualization

SupplyChain OEM Primary Synthesis (Enamine/BLD Pharm) Distributor Global Distributor (Sigma/Fisher) OEM->Distributor Bulk Supply Lab End User (R&D Lab) OEM->Lab Direct Sourcing (Best Price/Lead Time) Distributor->Lab Catalog Order (High Markup) Aggregator Aggregator (Virtual Inventory) Aggregator->OEM Drop Ship Request Aggregator->Lab Resale (Risk of Delay)

Figure 1: Supply chain dynamics for niche building blocks. Direct sourcing from Primary Synthesis houses is recommended for >5g quantities.

Quality Assurance Protocol (The "Self-Validating" System)

As a Senior Scientist, relying on a Certificate of Analysis (CoA) from a Tier 3 supplier is insufficient. The following protocol validates the identity and purity of CAS 1803612-13-6 upon receipt.

Critical Impurity Profiling

The synthesis of this compound typically involves the alkylation of N-Boc-4-aminopiperidine (or similar protected forms) with 4-bromo-1-butene. Common impurities include:

  • Bis-alkylation products: If the amine protection was compromised.

  • Isomerized Alkene: Migration of the double bond from terminal (but-3-enyl) to internal (but-2-enyl). This is catastrophic for metathesis applications.

  • Incorrect Salt Stoichiometry: 1HCl vs 2HCl.

Analytical Workflow

Step 1: Proton NMR (1H-NMR) in D2O or DMSO-d6

  • Diagnostic Signals:

    • Terminal Alkene: Look for the multiplet at ~5.8 ppm (1H, –CH=) and the two distinct doublets/multiplets at ~5.0 ppm (2H, =CH2).

    • Purity Check: Ensure the integration of the alkene protons matches the piperidine ring protons (4:9 ratio roughly).

    • Isomer Check: Any signals around 5.4-5.5 ppm suggest internal alkene isomerization (impurity).

Step 2: Chloride Content Determination

  • Method: Ion Chromatography (IC) or Argentometric Titration (AgNO3).

  • Logic: The theoretical chloride content for the dihydrochloride salt (MW 227.[1]18) is ~31.2%. If the result is ~18%, you have the monohydrochloride, which will alter your reaction stoichiometry.

Step 3: Solubility Test

  • Dissolve 10mg in 1mL water. The solution should be clear. Turbidity suggests the presence of the free base or organic impurities.

QC Decision Tree

QC_Workflow Start Receive Material CAS 1803612-13-6 Visual Visual Inspection (White Powder?) Start->Visual NMR 1H-NMR Analysis Visual->NMR Pass Fail Reject / Quarantine Visual->Fail Fail (Yellow/Gummy) AlkeneCheck Terminal Alkene Intact? NMR->AlkeneCheck SaltCheck Chloride Titration (Confirm 2HCl) AlkeneCheck->SaltCheck Signals @ 5.0/5.8 ppm present AlkeneCheck->Fail Isomerized/Missing Pass Release for Synthesis SaltCheck->Pass Cl ~ 31% SaltCheck->Fail Cl < 20% (Wrong Salt)

Figure 2: Quality Control Decision Tree ensuring the integrity of the alkene handle and salt stoichiometry.

Procurement Strategy & Recommendations

For a drug development campaign, consistency is paramount.

  • R&D Screening (<1g):

    • Recommendation: Purchase from Sigma-Aldrich or Fisher Scientific .

    • Reasoning: Speed and ease of ordering override the higher unit cost. The material is likely pre-validated.

  • Scale-Up / Process Development (>10g):

    • Recommendation: Source directly from Enamine or BLD Pharm .

    • Reasoning: Significant cost savings (often 50-70% less than catalog price). You also gain access to specific batch data.

    • Action: Request a "pre-shipment sample" or a specific CoA verifying the salt form before committing to the full order.

  • Regulatory Note:

    • While not a controlled substance, piperidine derivatives can trigger "watch list" flags in certain jurisdictions due to their structural similarity to fentanyl precursors. Always ensure the end-user declaration (EUD) clearly states "Research & Development" to avoid customs delays.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122361205 (Parent Amine). Retrieved from [Link]

  • Chatterjee, A. K., et al. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society. (Contextual reference for the utility of terminal alkenes in metathesis). Retrieved from [Link]

Sources

Methodological & Application

using 1-(But-3-en-1-yl)piperidin-4-amine in diversity-oriented synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-DOS-PIP-04 Strategic Utilization of 1-(But-3-en-1-yl)piperidin-4-amine in Diversity-Oriented Synthesis (DOS)

Executive Summary

This application note details the strategic deployment of 1-(But-3-en-1-yl)piperidin-4-amine (Reagent 1 ) as a "linchpin" scaffold in Diversity-Oriented Synthesis (DOS). Possessing orthogonal reactive handles—a nucleophilic primary amine and a terminal alkene—this reagent is engineered for the Build/Couple/Pair (B/C/P) algorithm pioneered by Schreiber et al.

By leveraging the primary amine for multicomponent reactions (MCRs) and the terminal alkene for cyclization (Ring-Closing Metathesis or Click Chemistry), researchers can rapidly access libraries of macrocyclic lactams and bicyclic piperidines with high sp³ character, traits associated with improved clinical success rates.

Structural Analysis & Value Proposition

FeatureChemical HandleDOS Function (B/C/P Phase)
Core Scaffold PiperidinePharmacophore: Privileged structure in GPCR and kinase inhibitors.[1]
Position 4 Primary Amine (

)
Couple: Entry point for Ugi, Passerini, or Reductive Amination reactions.
Position 1 But-3-en-1-yl tailPair: Latent handle for Ring-Closing Metathesis (RCM) or Thiol-Ene functionalization.

Key Advantage: The 4-carbon tether on the piperidine nitrogen is optimized for forming 12- to 15-membered macrocycles when coupled with standard alkenyl carboxylic acids, avoiding the ring strain often seen with shorter allyl linkers.[1]

Strategic Workflow: The Build/Couple/Pair Algorithm

The following diagram illustrates the divergent pathways accessible from Reagent 1 .

DOS_Workflow Start 1-(But-3-en-1-yl) piperidin-4-amine Ugi COUPLE PHASE: Ugi 4-Component Reaction (Diversity Generation) Start->Ugi + R-CHO, R-NC, Alkenyl-COOH Linear Linear Peptoid Precursor Ugi->Linear RCM PAIR PHASE A: Ring-Closing Metathesis (Macrocyclization) Linear->RCM Grubbs II Click PAIR PHASE B: Thiol-Ene Click (Appendage Diversity) Linear->Click R-SH, Radical Macrocycle Macrocyclic Lactam Library RCM->Macrocycle Funct_Tail Functionalized Linear Library Click->Funct_Tail

Figure 1: Divergent synthesis pathways. The amine initiates the "Couple" phase; the alkene executes the "Pair" phase.

Detailed Protocols

Protocol A: The "Couple" Phase (Ugi 4-Component Reaction)

Objective: To generate a linear precursor containing two terminal alkenes, setting the stage for macrocyclization.[1]

Reagents:

  • Amine: 1-(But-3-en-1-yl)piperidin-4-amine (1.0 equiv)[1][2]

  • Aldehyde: Diverse aromatic/aliphatic aldehydes (1.0 equiv)

  • Acid: 4-Pentenoic acid (1.0 equiv) (Note: Using an alkenyl acid is critical for RCM)

  • Isocyanide: tert-Butyl isocyanide or similar (1.0 equiv)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • Dissolution: In a 20 mL scintillation vial, dissolve the aldehyde (0.5 mmol) in MeOH (2.5 mL, 0.2 M).

  • Imine Formation: Add 1-(But-3-en-1-yl)piperidin-4-amine (0.5 mmol). Stir at room temperature (RT) for 30 minutes to pre-form the imine. Note: Magnesium sulfate (

    
    ) can be added as a desiccant if conversion is low.
    
  • Addition: Sequentially add 4-pentenoic acid (0.5 mmol) and the isocyanide (0.5 mmol).

  • Incubation: Seal the vial and stir at RT for 24–48 hours.

  • Work-up: Concentrate the solvent in vacuo.

  • Purification: Purify via automated flash chromatography (Silica gel, DCM/MeOH gradient 0-10%).

Validation:

  • LCMS: Look for

    
     corresponding to the sum of all four components minus 
    
    
    
    .
  • NMR: Diagnostic shift of the piperidine C4-H proton and appearance of the amide N-H (if secondary).

Protocol B: The "Pair" Phase (Ring-Closing Metathesis)

Objective: To cyclize the linear Ugi product into a macrocycle, constraining conformation and improving binding affinity.

Reagents:

  • Precursor: Bis-alkene Ugi product from Protocol A.

  • Catalyst: Hoveyda-Grubbs 2nd Generation (5–10 mol%).[1]

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

Procedure:

  • Degassing (Critical): Dissolve the precursor in DCE to a dilute concentration (5 mM) . Rationale: High dilution favors intramolecular cyclization (macrocycle) over intermolecular polymerization.[1] Sparge with Argon for 15 minutes.[1]

  • Catalyst Addition: Add Hoveyda-Grubbs II catalyst (5 mol%) as a solid or solution.

  • Reaction: Reflux (80°C for DCE) under an Argon balloon for 12–24 hours.

  • Quenching: Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester Ruthenium. Filter through a Celite pad.[1]

  • Purification: Concentrate and purify via preparative HPLC or flash chromatography.

Mechanism & Logic Flow:

RCM_Mechanism Precursor Linear Diene (Ugi Product) Metallocyclobutane Metallocyclobutane Intermediate Precursor->Metallocyclobutane + Catalyst ActiveCat Active Ru-Carbenoid Product Macrocyclic Piperidine Metallocyclobutane->Product - Ethylene Ethylene Ethylene (Gas) (Driving Force) Metallocyclobutane->Ethylene

Figure 2: RCM Mechanism.[1] The release of volatile ethylene gas drives the equilibrium toward the macrocycle.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Ugi Poor imine formationUse TFE as solvent (hydrogen bond donor activates imine). Add molecular sieves.[1]
RCM Polymerization Concentration too highDilute reaction to <5 mM. Add catalyst in portions.
RCM No Reaction Catalyst poisoningEnsure amine is protonated (add 1.0 eq p-TsOH) or use Lewis acid-free catalyst.[1] Amines can coordinate to Ru.
Isocyanide Odor VolatilityTreat glassware with bleach/acid solution immediately after use to hydrolyze residual isocyanide.[1]

Safety & Handling

  • 1-(But-3-en-1-yl)piperidin-4-amine: Corrosive and irritant.[1] Handle in a fume hood.

  • Isocyanides: Often foul-smelling and potentially toxic.[1] Double-glove and bleach all waste.[1]

  • Grubbs Catalysts: Air-sensitive in solution.[1] Store solids under inert atmosphere at 4°C.

References

  • Schreiber, S. L. (2000).[1] Target-oriented and diversity-oriented organic synthesis. Science, 287(5460), 1964–1969.[1] Link

  • Dömling, A. (2006).[1] Recent advances in isocyanide-based multicomponent chemistry. Chemical Reviews, 106(1), 17–89.[1] Link

  • Grubbs, R. H. (2003).[1] Olefin metathesis.[1][3] Tetrahedron, 60(34), 7117-7140.[1] Link

  • Marcaurelle, L. A., et al. (2010).[1] An aldol-based build/couple/pair strategy for the synthesis of medium- and large-sized rings: Discovery of macrocyclic histone deacetylase inhibitors.[1] Journal of the American Chemical Society, 132(47), 16962–16976. Link

  • BenchChem. (2025).[1] Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Amino Piperidine Protection Strategies

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Technical Support Center for medicinal chemists. It bypasses generic textbook definitions to address specific experimental failure modes encountered with 4-aminopiperidine (4-AP) scaffolds.

Current Status: SYSTEM ACTIVE Ticket Queue: HIGH PRIORITY Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Amine Duality" Problem

The 4-aminopiperidine scaffold presents a classic chemoselectivity trap.[1] You have two nucleophilic nitrogens:[1]

  • N1 (Piperidine Ring): Secondary amine. More basic (pKa ~11.0), sterically hindered by the ring.

  • N4 (Exocyclic): Primary amine. Slightly less basic (pKa ~10.4), but sterically accessible.

The Support Ticket: Users frequently report obtaining inseparable mixtures of N1-mono, N4-mono, and N1,N4-bis-protected products when attempting direct acylation.[1]

The Core Directive: Do not rely on stoichiometry alone to control selectivity. Use Orthogonal Starting Materials or Reductive Amination to guarantee regiocontrol.

🎫 Ticket #001: "I need to protect N4, but N1 keeps reacting."

Issue: User attempts to synthesize tert-butyl (piperidin-4-yl)carbamate (N4-Boc, N1-H) by reacting 4-aminopiperidine with Boc₂O and gets mostly N1-Boc product.

Root Cause: The N1 secondary amine is more nucleophilic due to its higher basicity and electron density, despite the steric ring constraint. In electrophilic attacks (like Boc₂O), N1 is kinetically favored.

✅ The Solution: The "Benzyl Bypass" Protocol

To obtain a free N1 and protected N4, you must block N1 with a group orthogonal to your target protection, then remove it.

Workflow Diagram:

N4_Protection_Strategy Start Target: N4-Boc / N1-Free Step1 Start Material: 1-Benzyl-4-aminopiperidine Start->Step1 Select Route Step2 Reaction: Boc2O, DCM, TEA Step1->Step2 N4 Acylation Step3 Intermediate: 1-Bn-4-(Boc-amino)piperidine Step2->Step3 Yield >90% Step4 Deprotection: H2, Pd(OH)2/C, MeOH Step3->Step4 Debenzylation End Product: 4-(Boc-amino)piperidine Step4->End Clean N1-H

Figure 1: The "Benzyl Bypass" route ensures 100% regioselectivity for N4-protection.[1]

Detailed Protocol: N4-Boc Synthesis
  • Starting Material: Purchase or synthesize 1-Benzyl-4-aminopiperidine (CAS: 50541-93-0).[1] The Benzyl (Bn) group "masks" the hyper-nucleophilic N1.

  • Protection (N4):

    • Dissolve 1-Benzyl-4-aminopiperidine (1.0 eq) in DCM.

    • Add Et₃N (1.2 eq).

    • Cool to 0°C. Add Boc₂O (1.1 eq) dissolved in DCM dropwise.

    • Why? The only available amine is N4. No competition.

  • Deprotection (N1):

    • Dissolve the crude material in MeOH.

    • Add 10% Pd(OH)₂/C (Pearlman’s Catalyst). Note: Pd/C works, but Pearlman's is faster for N-debenzylation.[1]

    • Hydrogenate at 1 atm (balloon) or 50 psi (Parr shaker) overnight.

    • Filter through Celite. The filtrate contains pure 4-(Boc-amino)piperidine .[1]

🎫 Ticket #002: "I need to protect N1, but N4 is reacting."

Issue: User wants 1-Boc-4-aminopiperidine.

Root Cause: While N1 is more reactive, statistical mixtures still occur with direct acylation of the diamine.

✅ The Solution: Reductive Amination (The "Gold Standard")

Instead of protecting the diamine, build the amine onto the protected ring. This avoids the selectivity battle entirely.

Protocol: Synthesis of 1-Boc-4-aminopiperidine

  • Reagents: N-Boc-4-piperidone (CAS: 79099-07-3), Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN).[1]

  • Procedure:

    • Dissolve N-Boc-4-piperidone (10 mmol) in MeOH (30 mL).

    • Add NH₄OAc (100 mmol, 10 eq). Excess is crucial to prevent dimerization.[1]

    • Stir for 30 min to form the imine.

    • Add NaBH₃CN (1.1 eq) slowly.

    • Stir 16h at RT.

  • Workup (Critical Step):

    • Quench with aqueous NaHCO₃.

    • Extract with DCM.[2]

    • Purification: The product is a primary amine. It will streak on silica. Use DCM:MeOH:NH₄OH (90:10:1) as the eluent to keep the amine free-based.[1]

🎫 Ticket #003: Orthogonal Protection (The "Double Mask")

Issue: User needs to manipulate both nitrogens independently (e.g., N1-Fmoc / N4-Boc).

Strategic Logic: Always install the base-stable group on N4 first (if using the Benzyl route) or N1 first (if using the Piperidone route).

Recommended Pair: N1-Cbz / N4-Boc

  • Boc: Acid labile (TFA/HCl). Stable to base/hydrogenolysis (mostly).

  • Cbz: Hydrogenolysis labile (H₂/Pd). Stable to acid (TFA).[2]

Synthesis Workflow:

  • Start with 4-(Boc-amino)piperidine (from Ticket #001).[1]

  • React with Cbz-Cl (Benzyl chloroformate) and NaHCO₃ in THF/Water (Schotten-Baumann conditions).

  • Result: N1-Cbz-N4-Boc-4-aminopiperidine.[1]

    • To expose N4: Treat with TFA (Cbz stays intact).

    • To expose N1: Hydrogenate (Boc stays intact).

🎫 Ticket #004: Troubleshooting Deprotection

Issue: "My yield is low, or I see side products during Boc removal."

Common Failure Modes & Fixes
SymptomProbable CauseTechnical Fix
"Sticky Gum" / Hygroscopic Salt TFA salts are notoriously hygroscopic.[1]Switch Acid: Use 4M HCl in Dioxane . The resulting HCl salt is usually a nice, free-flowing white solid.
Alkylation of Side Chains The tert-butyl cation generated during cleavage is attacking other nucleophiles (e.g., Trp, Tyr, Met in a peptide chain).[3]Add Scavengers: Use a cocktail of TFA : TIS : H₂O (95:2.5:2.5) .[2] Triisopropylsilane (TIS) traps the cation.[3]
Incomplete Cbz Removal The free amine generated poisons the Pd catalyst.Add Acid: Run the hydrogenation in MeOH with 1 eq of HCl or Acetic Acid. Protonating the amine prevents it from binding to the Pd surface.
Loss of Fmoc during Boc removal Unlikely with TFA, but possible if workup is too basic.Avoid weak bases: Do not use secondary amines for neutralization. Use dilute NaHCO₃ and wash quickly.

Visualization: Global Strategy Decision Tree

Protection_Strategy_Tree Start START: What is your Target? Q1 Target: N1-Protected / N4-Free (e.g., 1-Boc-4-aminopiperidine) Start->Q1 Q2 Target: N4-Protected / N1-Free (e.g., 4-(Boc-amino)piperidine) Start->Q2 Q3 Target: Orthogonal (e.g., N1-Cbz / N4-Boc) Start->Q3 Method1 Method: Reductive Amination Start: N-Protected-4-piperidone Reagent: NH4OAc / NaBH3CN Q1->Method1 Best Purity Method2 Method: The Benzyl Bypass Start: 1-Bn-4-aminopiperidine Step 1: Protect N4 Step 2: Hydrogenate N1 Q2->Method2 Best Regiocontrol Method3 Method: Sequential Build Start: 4-(Boc-amino)piperidine Step: Acylate N1 with Cbz-Cl Q3->Method3 From Q2 Product

Figure 2: Decision matrix for selecting the optimal synthetic route based on the desired protection pattern.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (The definitive guide for deprotection conditions).
  • Reductive Amination Protocols : Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Orthogonal Protection Strategies : Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][4][5] Chemical Reviews, 109(6), 2455-2504. Link

  • Boc Deprotection Scavengers : Lundt, B. F., et al. (1978). "Selective Removal of the t-Butyloxycarbonyl Group." International Journal of Peptide and Protein Research, 12(5), 258-268. Link

  • pKa Values of Piperidines : Hall, H. K. (1957). "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society, 79(20), 5441-5444. Link

Sources

removing unreacted 1-(But-3-en-1-yl)piperidin-4-amine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis & Purification Division Subject: Removal of Unreacted 1-(But-3-en-1-yl)piperidin-4-amine Ticket ID: CHEM-SUP-8821 Status: Open[1]

Executive Summary: The Molecule & The Challenge

You are dealing with 1-(But-3-en-1-yl)piperidin-4-amine , a diamine building block containing:

  • A Primary Amine (

    
    ):  Highly basic (
    
    
    
    ), nucleophilic, and polar.
  • A Tertiary Cyclic Amine (Piperidine

    
    ):  Moderately basic (
    
    
    
    ).
  • A Terminal Alkene: Lipophilic but sensitive to oxidation and strong acids.

The Problem: This molecule effectively "sticks" to standard silica gel due to acid-base interactions with silanols, causing streaking. Its high polarity also makes it difficult to separate from other polar products.

The Solution Matrix: Use the table below to select your protocol based on your reaction product.

If your Product is...Recommended ProtocolWhy?
Neutral (e.g., Amide, Urea)Protocol A: Acidic Wash The impurity forms a water-soluble salt; the product stays in organic.[1]
Basic (e.g.,

Amine)
Protocol B: Scavenger Resin Chemoselective removal of

amines without affecting

amine products.
Acid Sensitive Protocol C: Buffered Silica Avoids strong acids; uses amine-modified mobile phases to prevent streaking.[1]

Protocol A: Liquid-Liquid Extraction (LLE)

Best for: Removing the amine from non-basic products (Amides, Sulfonamides).[1]

The Science: Because the impurity has two basic nitrogens, it will be fully protonated at


. If your product is neutral (amide), it will remain in the organic layer, while the diprotonated impurity partitions into the aqueous phase.

Step-by-Step Workflow:

  • Dilution: Dilute your reaction mixture with a non-polar solvent (DCM or Ethyl Acetate). Note: Ethyl Acetate is preferred as it extracts fewer polar impurities than DCM.

  • The Acid Wash (Critical Step):

    • Wash the organic layer 3x with 0.5 M Citric Acid or 1 M HCl .

    • Why Citric Acid? It is milder than HCl and less likely to hydrate the terminal alkene on your impurity (or product).

  • Validation (Self-Check):

    • Check the pH of the aqueous output.[2][3] It must be acidic (

      
      ) . If neutral, you have saturated the acid; add more.
      
  • Brine Wash: Wash the organic layer once with saturated brine to remove entrained water.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Warning: Do not use oxidizing acids (Nitric acid) or high concentrations of Sulfuric acid, as these will degrade the butenyl tail.

Protocol B: Solid-Supported Scavenging (Chemo-Selective)

Best for: Reactions yielding basic products (e.g., Reductive Amination) where acid washing would remove the product too.[1]

The Science: We utilize the nucleophilicity of the primary amine on the impurity. By introducing an electrophilic resin (Polymer-Supported Isocyanate or Aldehyde), the impurity becomes covalently bound to the solid bead. The tertiary amine product (if you made one) cannot react with the isocyanate and remains in solution.

Recommended Resins:

  • PS-Isocyanate: Reacts with

    
     and 
    
    
    
    amines to form insoluble ureas.[1]
  • PS-Benzaldehyde: Reacts with

    
     amines to form imines.[1]
    

Step-by-Step Workflow:

  • Stoichiometry: Calculate the theoretical excess of the unreacted starting material. Add 3.0 equivalents of PS-Isocyanate resin relative to the excess amine.

  • Incubation: Add the resin directly to the reaction mixture (DCM, THF, or DMF).

  • Agitation: Shake gently at room temperature for 2–4 hours.

    • Do not stir with a magnetic bar, as this grinds the resin beads, creating fine particulates that clog filters.

  • Monitoring: Spot the supernatant on a TLC plate. Stain with Ninhydrin .

    • Visual Check: If the spot turns red/purple, the primary amine is still present. Agitate longer or add more resin.

  • Filtration: Filter the mixture through a fritted funnel or a celite pad. The impurity stays trapped on the beads.

Protocol C: Chromatographic Separation (The "Anti-Streak" Method)

Best for: Difficult separations where LLE or Scavenging is insufficient.

The Science: Standard silica gel is slightly acidic (


). Basic amines interact with surface silanols (

), causing peak broadening (tailing).[1] You must "mask" these silanols.[4]

Mobile Phase Modifiers:

  • Triethylamine (TEA) Method:

    • Pre-treat the silica column by flushing with 1% TEA in Hexanes.

    • Run the column with mobile phase containing 1% TEA (e.g., 1% TEA / 9% MeOH / 90% DCM).

    • Mechanism:[5][6][7] TEA saturates the acidic sites on the silica, allowing your target amine to elute freely.

  • Ammonia (

    
    ) Method: 
    
    • Use DCM / Methanolic Ammonia (7 N) gradients.

    • Start with 100% DCM and gradient to 10% (

      
       in MeOH) / 90% DCM.
      
    • Advantage:[7][8][9] Ammonia is volatile and easier to remove than TEA during concentration.

Visualization: Since your molecule has no strong chromophore (only an isolated alkene), UV detection at 254 nm will be weak.

  • Stain: Use KMnO4 (stains the alkene brown) or Iodine chamber.

  • Note: Ninhydrin will stain the impurity (primary amine) but not your product if you have alkylated the nitrogen.

Decision Logic & Mechanism Visualization

PurificationLogic Start Start: Reaction Mixture contains 1-(But-3-en-1-yl)piperidin-4-amine CheckProduct What is the nature of your PRODUCT? Start->CheckProduct NeutralProd Neutral / Acidic (Amide, Urea, Acid) CheckProduct->NeutralProd Non-Basic BasicProd Basic (Secondary/Tertiary Amine) CheckProduct->BasicProd Basic AcidWash Protocol A: Acid-Base Extraction (Use 0.5M Citric Acid) NeutralProd->AcidWash CheckScale Check Scale & Budget BasicProd->CheckScale SmallScale Small Scale (<1g) High Purity Needed CheckScale->SmallScale LargeScale Large Scale (>5g) Cost Sensitive CheckScale->LargeScale Scavenger Protocol B: PS-Isocyanate Resin (Traps 1° Amine) SmallScale->Scavenger Chromatography Protocol C: Silica Column with 1% TEA or NH3 LargeScale->Chromatography

Figure 1: Decision matrix for selecting the optimal purification strategy based on product chemistry and scale.[1]

Frequently Asked Questions (FAQ)

Q: I used Protocol A (Acid Wash), but my product precipitated. What happened? A: Your product likely has a basic motif you didn't account for, or it is an amide with low solubility in the organic phase.

  • Fix: Try "Back-Extraction."[1] Basify the aqueous layer (pH > 12) with NaOH and extract again with DCM. The impurity (diamine) will extract back out, but if your product has different solubility properties, you might separate them here. If not, switch to Protocol C.

Q: Can I use standard C18 Reverse Phase HPLC? A: Yes, but the amine will tail significantly at neutral pH.

  • Fix: You must use a high pH buffer (Ammonium Bicarbonate, pH 10) or an acidic buffer (0.1% Formic Acid).

  • Warning: In acidic buffer, the molecule is doubly charged (

    
    ), so it will elute very close to the solvent front (Void Volume). High pH is better for retention of this specific molecule.
    

Q: The alkene tail is disappearing during workup. Why? A: You are likely using an acid that is too strong or oxidizing, or you are letting it sit in acidic solution for too long.

  • Fix: Switch to 0.5 M Citric Acid or Phosphate Buffer (pH 4) . These are sufficient to protonate the amine (

    
    ) without degrading the alkene.
    

Q: How do I remove the Triethylamine (TEA) after Protocol C? A: TEA has a high boiling point (~89°C) and can linger.

  • Fix: After the column, dissolve your fraction in DCM and wash once with saturated

    
     solution, then dry and evaporate. This removes residual TEA as a salt.
    

References

  • Biotage. (2023).[4] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction: Purpose, Theory & Applications.[1][10] Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Sandhya, K. and Ravindranath, B. (2012).[11] Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.[1][11] Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity of 1-(But-3-en-1-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the synthesis of novel active pharmaceutical ingredients (APIs) and their intermediates is a constant pursuit. 1-(But-3-en-1-yl)piperidin-4-amine, a substituted piperidine derivative, represents a class of building blocks crucial for constructing more complex molecules. Ensuring the purity of such intermediates is not merely a quality control checkpoint; it is a foundational requirement for the safety and efficacy of the final drug product. The presence of impurities, even in trace amounts, can alter pharmacological activity or introduce toxicity.[1]

However, the analytical characterization of 1-(But-3-en-1-yl)piperidin-4-amine by High-Performance Liquid Chromatography (HPLC) presents a significant challenge. The molecule's structure—containing both a primary and a tertiary amine—renders it highly polar and basic. Furthermore, it lacks a significant UV chromophore, complicating detection.[2][3] Standard reversed-phase (RP-HPLC) methods often fail, leading to issues like poor retention, abysmal peak shape, and low sensitivity.[4][5]

This guide provides a comprehensive comparison of strategic HPLC approaches to develop a robust and reliable purity method for 1-(But-3-en-1-yl)piperidin-4-amine. We will move beyond simple protocols to explore the underlying chromatographic principles, explaining the causality behind each experimental choice. We will compare Reversed-Phase (RP-HPLC) under varied pH conditions, Ion-Pair Chromatography, and Hydrophilic Interaction Liquid Chromatography (HILIC), providing the data and rationale necessary for you to select and optimize the most effective strategy for your laboratory.

Understanding the Challenge: Potential Impurities

A robust analytical method must be able to separate the main compound from any potential process-related impurities. In piperidine synthesis, common impurities can include unreacted starting materials, byproducts from incomplete reactions (e.g., partially hydrogenated intermediates), and side-reaction products.[6] Given the presence of secondary amines in precursors, there is also a regulatory imperative to screen for potential N-nitroso impurities, which are classified as potential mutagens.[1][7]

A Systematic Approach to Method Development

A structured workflow is essential to efficiently navigate the complexities of method development for a challenging analyte. The process involves characterizing the analyte, screening various chromatographic modes, and systematically optimizing the most promising candidates.

MethodDevelopmentWorkflow cluster_screening Screening Phase Analyte Analyte Characterization (pKa, logP, Solubility, UV Spectra) Screening Chromatographic Mode Screening Analyte->Screening Input Optimization Method Optimization Screening->Optimization Select Promising Conditions RP_Low_pH RP-HPLC (Low pH) Screening->RP_Low_pH RP_High_pH RP-HPLC (High pH) Screening->RP_High_pH HILIC HILIC Screening->HILIC Ion_Pair Ion-Pair RP-HPLC Screening->Ion_Pair Validation Method Validation (ICH Guidelines) Optimization->Validation Final Method

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Chromatographic Strategies

We will now explore three distinct strategies for the analysis of 1-(But-3-en-1-yl)piperidin-4-amine. For each, we provide the theoretical basis and a detailed experimental protocol.

Strategy 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC, which separates molecules based on hydrophobicity, is the workhorse of most analytical labs.[8] However, its application to highly polar amines is notoriously difficult.

A. RP-HPLC with a Low pH Mobile Phase

  • Causality & Rationale: At a low pH (typically 2-3), the amine functional groups of the analyte are fully protonated (cationic). This protonation effectively suppresses the undesirable ionic interactions with residual acidic silanols on the silica-based column packing, which are a primary cause of peak tailing for basic compounds. While this improves peak shape, the increased polarity of the protonated analyte often leads to very poor retention on a non-polar C18 stationary phase.[5]

  • Experimental Protocol:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 5% B to 50% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 205 nm or Charged Aerosol Detector (CAD).

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve sample in Mobile Phase A at 0.5 mg/mL.

B. RP-HPLC with a High pH Mobile Phase

  • Causality & Rationale: By shifting the mobile phase to a high pH (e.g., 9-10), we deprotonate the amine groups, rendering the analyte neutral. This neutral form is significantly less polar and more hydrophobic, resulting in a dramatic increase in retention on a C18 column.[5] This approach is contingent on using a modern, hybrid-particle or specially-bonded silica column that can withstand high pH without dissolving.

  • Experimental Protocol:

    • Column: High-pH stable C18 (e.g., Waters XBridge C18, Agilent Zorbax Extend C18), 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 205 nm or CAD.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve sample in a 50:50 mixture of Water:Acetonitrile at 0.5 mg/mL.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Causality & Rationale: HILIC is designed specifically for the retention and separation of highly polar compounds and is an excellent alternative to RP-HPLC.[9][10] In HILIC, a polar stationary phase (like bare silica or an amide-bonded phase) is used with a mobile phase high in organic solvent (typically acetonitrile). A water layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to strong retention. Increasing the water content in the mobile phase then elutes the analytes. This mode provides excellent retention for polar amines without the need for ion-pairing reagents.[11][12]

  • Experimental Protocol:

    • Column: HILIC Amide or Silica, 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase A: Acetonitrile with 0.1% Acetic Acid.

    • Mobile Phase B: 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid.

    • Gradient: 5% B to 40% B over 15 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection: CAD or Mass Spectrometry (MS).

    • Injection Volume: 2 µL.

    • Sample Preparation: Dissolve sample in 90:10 Acetonitrile:Water at 0.5 mg/mL.

Strategy 3: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
  • Causality & Rationale: This technique enhances the retention of ionic compounds on a reversed-phase column. An ion-pairing reagent, such as heptafluorobutyric acid (HFBA), is added to the mobile phase. HFBA has a charged carboxylate group that forms an ion pair with the protonated amine analyte, and a hydrophobic fluorinated tail. This newly formed neutral, hydrophobic complex is much more strongly retained by the C18 stationary phase.[3][8][13] While effective, this method can suffer from long column equilibration times and the ion-pairing reagents can be difficult to remove from the column and are generally not compatible with MS detection.

  • Experimental Protocol:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 10 mM HFBA in Water.

    • Mobile Phase B: 10 mM HFBA in Acetonitrile.

    • Gradient: 10% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 205 nm or CAD.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve sample in Mobile Phase A at 0.5 mg/mL.

Overcoming Detection Limitations: The Derivatization Approach

The absence of a strong UV chromophore in 1-(But-3-en-1-yl)piperidin-4-amine severely limits detection sensitivity with standard UV detectors. While universal detectors like CAD or ELSD are excellent options, pre-column derivatization offers a path to use the more common UV detector with high sensitivity.

  • Rationale: The primary amine on the molecule can be reacted with a derivatizing agent that attaches a chromophore. A common and effective reagent is p-toluenesulfonyl chloride (tosyl chloride), which reacts with the primary amine to form a sulfonamide that is highly UV active.[3][14] This allows for quantification at the low nanogram level.

  • Experimental Protocol: Pre-Column Derivatization with Tosyl Chloride

    • To 1 mL of a 100 µg/mL sample solution in acetonitrile, add 1 mL of 1 M sodium bicarbonate solution.

    • Add 1 mL of a 10 mg/mL solution of p-toluenesulfonyl chloride in acetonitrile.

    • Vortex the mixture and heat at 60 °C for 30 minutes.

    • Cool the mixture to room temperature.

    • The resulting solution can be directly injected for analysis by RP-HPLC (using a neutral pH mobile phase).

Performance Comparison: A Data-Driven Decision

To facilitate an objective comparison, the following table summarizes the expected performance of each chromatographic approach for the analysis of 1-(But-3-en-1-yl)piperidin-4-amine and its separation from a hypothetical closely-eluting impurity.

ParameterRP-HPLC (Low pH)RP-HPLC (High pH)IP-RP-HPLCHILIC
Retention Factor (k') < 0.5 (Poor)3.5 (Good)4.2 (Good)5.1 (Excellent)
Tailing Factor (Tf) 1.3 (Acceptable)1.1 (Excellent)1.2 (Good)1.1 (Excellent)
Resolution (Rs) from Impurity 1.2 (Poor)2.5 (Excellent)2.1 (Good)3.0 (Excellent)
MS Compatibility YesYesNoExcellent
Method Robustness ModerateGoodPoorGood
Column Lifetime GoodModeratePoorGood

Recommended Strategy and Conclusion

Based on the comparative data, two methods stand out as superior starting points for full validation.

DecisionTree Start Need to analyze 1-(But-3-en-1-yl)piperidin-4-amine MS_Needed Is MS Detection Required? Start->MS_Needed HILIC_Path RECOMMENDATION: HILIC Method MS_Needed->HILIC_Path Yes Simplicity Is method simplicity paramount? MS_Needed->Simplicity No High_pH_Path RECOMMENDATION: High pH RP-HPLC Method Simplicity->HILIC_Path No Simplicity->High_pH_Path Yes

Sources

Introduction: The Versatility of the N-Alkylated Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An esteemed guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparison of the biological activities of various N-alkylated piperidine analogs. It delves into their therapeutic potential across several key areas, supported by experimental data, detailed protocols, and structure-activity relationship analyses.

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design.[3][4] The nitrogen atom of the piperidine ring is a key feature, and its substitution, particularly with alkyl groups (N-alkylation), offers a powerful tool to modulate the physicochemical and pharmacological properties of the resulting analogs.[5][6] This guide provides a comparative analysis of the biological activities of N-alkylated piperidine analogs across different therapeutic areas, highlighting the impact of the N-alkyl substituent on their efficacy and selectivity.

I. N-Alkylated Piperidine Analogs in Neurodegenerative Diseases

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease necessitates the development of multi-target-directed ligands.[7] N-alkylated piperidine analogs have emerged as promising candidates, primarily targeting key enzymes involved in the disease's progression.[8][9]

Targeting Cholinesterases and Monoamine Oxidases in Alzheimer's Disease

A prominent strategy in Alzheimer's therapy is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10] Additionally, inhibiting monoamine oxidases (MAO-A and MAO-B) can modulate neurotransmitter levels and reduce oxidative stress.[7] Several N-alkylated piperidine derivatives have been designed to interact with one or more of these enzymes.[7][11][12][13]

Comparative Biological Activity of N-Alkylpiperidine Carbamates

A study on a series of N-alkylpiperidine carbamates revealed several promising multi-target agents for Alzheimer's disease. The nature of the N-alkyl group was found to be crucial for both potency and selectivity.[7]

CompoundN-Alkyl GroupAChE IC50 (µM)BChE IC50 (µM)MAO-B IC50 (µM)Reference
10 Benzyl7.310.5626.1[7]
22 2.250.81> 100[7]
13 > 1000.06> 100[7]
16 Propargyl> 100> 1000.18[7]
Donepezil (Standard)0.023.53-[7]
Rivastigmine (Standard)0.980.03-[7]

Data sourced from a study on N-alkylpiperidine carbamates as potential anti-Alzheimer's agents.[7]

Structure-Activity Relationship (SAR)

The SAR studies revealed that:

  • An N-benzyl group (compound 10 ) conferred potent, reversible, and non-time-dependent inhibition of both BChE and AChE, along with moderate MAO-B inhibition.[7]

  • An N-propargyl group (compound 16 ) resulted in a selective, irreversible, and time-dependent inhibitor of MAO-B.[7]

  • The presence of a carbamate group did not necessarily lead to a covalent inhibition mechanism for cholinesterases, as confirmed by enzyme kinetics and X-ray crystallography.[7]

  • These promising compounds were also predicted to cross the blood-brain barrier and showed no cytotoxicity in human neuronal and liver cell lines.[7] Furthermore, compounds 10 and 16 demonstrated neuroprotective effects by preventing amyloid-β-induced neuronal cell death.[7]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE and BChE inhibitors.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in buffer).

    • ATCI or BTCI solution (10 mM in buffer).

    • AChE (from electric eel) or BChE (from equine serum) solution in buffer.

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution, 25 µL of ATCI or BTCI solution, 125 µL of DTNB solution, and 50 µL of buffer.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the enzyme solution.

    • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

    • A control reaction is performed without the inhibitor.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Visualization: Multi-Target Approach in Alzheimer's Disease

G cluster_Targets Therapeutic Targets Cholinergic Deficit Cholinergic Deficit Aβ Aggregation Aβ Aggregation Oxidative Stress Oxidative Stress AChE AChE/BChE AChE->Cholinergic Deficit Mitigates MAO_B MAO-B MAO_B->Oxidative Stress Reduces N-Alkylated Piperidine Analogs N-Alkylated Piperidine Analogs N-Alkylated Piperidine Analogs->AChE Inhibition N-Alkylated Piperidine Analogs->MAO_B Inhibition

Caption: Multi-target strategy of N-alkylated piperidine analogs in Alzheimer's disease.

II. N-Alkylated Piperidine Analogs for Pain Management

Opioid analgesics are the gold standard for treating severe pain, but their use is associated with significant side effects.[14] The development of safer opioid analgesics is a major research focus, and N-alkylated piperidine analogs have been extensively studied as modulators of opioid receptors.[3][15]

Modulation of Opioid Receptors

The analgesic effects of opioids are primarily mediated through the mu (µ) opioid receptor (MOR).[14] However, targeting the delta (δ) opioid receptor (DOR) and kappa (κ) opioid receptor (KOR) can also influence pain perception and the side-effect profile. Researchers have explored 4-substituted piperidine and piperazine derivatives to develop balanced MOR agonists and DOR antagonists, a profile that may reduce tolerance and dependence.[14][16]

Comparative Biological Activity of 4-Substituted Piperidines and Piperazines

A series of 4-substituted piperidine and piperazine compounds were synthesized and evaluated for their binding affinity and functional activity at opioid receptors.[14]

CompoundN-Substituent Side ChainMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)MOR Efficacy (EC50, %Stim)DOR Efficacy (%Stim)Reference
3 1.3 ± 0.21.5 ± 0.214 ± 2dnsdns[14]
6 (E)-3-phenylallyl0.17 ± 0.020.40 ± 0.054.8 ± 0.611 ± 2, 60 ± 3-15 ± 2 (antagonist)[14]
7 3-phenylpropyl0.13 ± 0.010.26 ± 0.032.5 ± 0.313 ± 2, 63 ± 4-20 ± 3 (antagonist)[14]
DAMGO (Standard MOR agonist)---15 ± 2, 100-[14]
DPDPE (Standard DOR agonist)----100[14]

Binding affinities (Ki) were determined by competitive displacement of [3H]diprenorphine. Efficacy was determined using a [35S]GTPγS binding assay. dns: does not stimulate.[14]

Structure-Activity Relationship (SAR)

The SAR for this class of compounds indicated that:

  • The length and flexibility of the N-substituent side chain significantly impact both binding affinity and efficacy.[14]

  • Changing the side chain from a rigid to a more flexible one increased efficacy at the MOR.[14]

  • Compounds with a 3-phenylallyl or 3-phenylpropyl side chain (compounds 6 and 7 ) exhibited potent MOR agonism while acting as DOR antagonists.[14] This mixed-function profile is desirable for developing analgesics with a reduced side-effect liability.[16]

Experimental Protocol: Radioligand Binding Assay for Opioid Receptors

This assay measures the affinity of a compound for a specific receptor.

Principle: The test compound competes with a radiolabeled ligand (e.g., [3H]diprenorphine) for binding to membranes prepared from cells expressing the receptor of interest (MOR, DOR, or KOR). The amount of radioligand displaced is proportional to the affinity of the test compound.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells (e.g., CHO cells) stably expressing the human opioid receptor.

    • Harvest the cells and homogenize them in a buffer to prepare cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in an assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, the radiolabeled ligand (at a concentration close to its Kd), and various concentrations of the test compound.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • To determine non-specific binding, a parallel set of wells is incubated with a high concentration of a non-radiolabeled standard antagonist (e.g., naloxone).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to get specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualization: General Workflow for Analgesic Drug Discovery

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing Synthesis of Analogs Synthesis of Analogs In Vitro Screening In Vitro Screening Synthesis of Analogs->In Vitro Screening Characterize Lead Identification Lead Identification In Vitro Screening->Lead Identification Select In Vivo Testing In Vivo Testing Lead Identification->In Vivo Testing Validate Preclinical Development Preclinical Development In Vivo Testing->Preclinical Development Advance Receptor Binding Assays Receptor Binding Assays Functional Assays (GTPγS) Functional Assays (GTPγS) ADMET Profiling ADMET Profiling Tail-Flick Test Tail-Flick Test Hot-Plate Test Hot-Plate Test Side-Effect Assessment Side-Effect Assessment

Caption: A streamlined workflow for the discovery and development of novel analgesics.

III. N-Alkylated Piperidine Analogs as Anticancer Agents

The piperidine scaffold is also present in several anticancer agents.[17] N-alkylation can influence the cytotoxicity of these compounds, and some N-alkylated piperidine N-oxides have been investigated for their potential as bioreducible prodrugs.[18][19]

Comparative Cytotoxic Activity

A study on 1-alkylpiperidine N-oxides demonstrated that the length of the N-alkyl chain significantly affects their cytotoxic activity against Ehrlich ascites carcinoma (EAC) cells.[19]

CompoundN-Alkyl Chain Length (m)Cytotoxic Effect (Inhibition of [14C]adenine incorporation)Reference
1-Alkylpiperidine N-oxides1-15Positive correlation with chain length[19]
Optimal Activity 12-15Highest cytotoxic activity[19]
1-Decylpiperidine N-oxide 10Potent inhibitor of macromolecule synthesis[19]

The cytotoxic effect was determined by measuring the inhibition of incorporation of radiolabeled precursors into nucleic acids and proteins in EAC cells.[19]

Structure-Activity Relationship (SAR)

The key SAR finding was that the cytotoxic activity of 1-alkylpiperidine N-oxides increases with the length of the alkyl chain, reaching an optimum at 12-15 carbon atoms.[19] This suggests that the lipophilicity of the molecule plays a crucial role in its ability to interact with cellular targets and exert its cytotoxic effects.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the N-alkylated piperidine analog for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

  • MTT Incubation:

    • After the treatment period, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C to allow formazan formation.

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

IV. N-Alkylated Piperidine Analogs in Cardiovascular Disease

Certain N-alkylated piperidine derivatives have shown promise as antihypertensive agents by targeting ion channels involved in blood pressure regulation.[20]

T-Type Calcium Channel Blockade

A series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives were synthesized and evaluated for their ability to inhibit T-type Ca2+ channels.[20] Blockade of these channels is a therapeutic strategy for hypertension.

Comparative Biological Activity

The study revealed that the N-substituent on the piperidine ring influences the inhibitory activity.

CompoundN-SubstituentT-type Ca2+ Channel InhibitionIn Vivo EffectReference
20d 2-PhenylethylPotent inhibitorLowered blood pressure in spontaneously hypertensive rats without reflex tachycardia[20]
Structure-Activity Relationship (SAR)

The SAR analysis indicated that dialkyl substituents at the benzylic position play a crucial role in enhancing the inhibitory activity against T-type Ca2+ channels.[20] The N-(2-phenylethyl)piperidine derivative 20d was identified as a particularly effective compound, demonstrating in vivo efficacy in a rat model of hypertension.[20]

Experimental Protocol: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)

This protocol describes the evaluation of the antihypertensive effect of a test compound in a relevant animal model.

Principle: SHRs are a widely used genetic model of essential hypertension. The effect of a test compound on blood pressure and heart rate is measured after oral administration.

Methodology:

  • Animal Model: Use adult male SHRs.

  • Drug Administration: Administer the test compound (e.g., compound 20d ) or vehicle orally by gavage.

  • Blood Pressure Measurement:

    • Measure systolic blood pressure and heart rate at various time points before and after drug administration.

    • The tail-cuff method is a common non-invasive technique for this measurement.

  • Data Analysis:

    • Compare the changes in blood pressure and heart rate in the drug-treated group to the vehicle-treated group.

    • Assess for reflex tachycardia, a common side effect of some antihypertensive drugs.

Conclusion

N-alkylation is a highly effective strategy for modulating the biological activity of piperidine-containing compounds. This guide has demonstrated that by carefully selecting the N-alkyl substituent, it is possible to fine-tune the potency, selectivity, and pharmacological profile of these analogs for a wide range of therapeutic targets. The examples provided, from multi-target agents for Alzheimer's disease to balanced opioid modulators for pain and novel antihypertensives, underscore the immense potential of N-alkylated piperidines in modern drug discovery. Further exploration of the chemical space around this versatile scaffold will undoubtedly lead to the development of new and improved therapeutic agents.

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  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PMC.
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  • 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. NIH.
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Sources

A Senior Scientist's Guide to the Definitive Characterization of 1-(But-3-en-1-yl)piperidin-4-amine and its Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical development, absolute structural certainty is non-negotiable. The subtle relocation of a single functional group, creating a regioisomer, can drastically alter a compound's pharmacological activity, metabolic stability, and toxicity profile. This guide addresses the critical analytical challenge of distinguishing 1-(But-3-en-1-yl)piperidin-4-amine from its primary regioisomers, specifically the 2-amino and 3-amino positional variants. We present a multi-technique workflow, grounded in the principles of chromatography and spectroscopy, to provide unambiguous structural elucidation. This document moves beyond mere protocols, delving into the causal reasoning behind methodological choices to empower researchers to not only execute but also adapt these strategies.

The Analytical Challenge: Positional Isomerism in Substituted Piperidines

The target molecule, 1-(But-3-en-1-yl)piperidin-4-amine, is a functionalized piperidine, a scaffold prevalent in numerous pharmaceuticals.[1] During synthesis or as impurities, regioisomers where the amine group is located at the 2- or 3-position of the piperidine ring can arise.

  • 1-(But-3-en-1-yl)piperidin-4-amine (Target)

  • 1-(But-3-en-1-yl)piperidin-3-amine (Regioisomer 1)

  • 1-(But-3-en-1-yl)piperidin-2-amine (Regioisomer 2)

These isomers share the same molecular formula (C₉H₁₈N₂) and mass, making them indistinguishable by basic mass spectrometry alone.[2][3] Their differentiation is paramount, as the position of the exocyclic amine group dictates molecular geometry and hydrogen bonding potential, which are fundamental to receptor binding and overall biological effect.

The Analytical Strategy: A Workflow for Unambiguous Identification

A robust analytical strategy relies on a tiered approach: physical separation followed by definitive structural confirmation. Chromatographic techniques serve to resolve the isomers in a mixture, while spectroscopic methods provide the detailed structural "fingerprint" of each isolated component.

Analytical_Workflow cluster_0 Phase 1: Separation cluster_1 Phase 2: Identification cluster_2 Outcome Sample Sample HPLC HPLC Screening (Method Development) Sample->HPLC Inject GC_MS_Screen GC-MS Screening Sample->GC_MS_Screen Inject NMR Definitive NMR Analysis (1H, 13C, COSY, HSQC) HPLC->NMR Collect Fractions HRMS High-Resolution MS/MS (Fragmentation Analysis) GC_MS_Screen->HRMS Confirm Fragments Structure Unambiguous Structure Confirmed NMR->Structure HRMS->Structure

Caption: Overall workflow for isomer differentiation.

Chromatographic Separation: Achieving Baseline Resolution

The first objective is to physically separate the isomers. Success hinges on exploiting the subtle differences in their physicochemical properties.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating positional isomers. The choice of stationary phase is the most critical parameter.

  • Causality of Column Selection : While a standard C18 column separates based on hydrophobicity, which may be very similar between these isomers, a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase is often superior.[5] These phases introduce alternative separation mechanisms, such as π-π interactions between the phenyl rings of the stationary phase and any subtle differences in the electron distribution of the isomers. For highly polar positional isomers, Aqueous Normal Phase (ANP) on a column like a Diamond Hydride™ can also be effective.[4]

  • Mobile Phase Optimization :

    • Organic Modifier : Screening both acetonitrile and methanol is advised. Their different properties can alter selectivity.

    • pH Adjustment : The pKa values of the two nitrogen atoms in each isomer will be slightly different. Adjusting the mobile phase pH with a buffer (e.g., ammonium formate or phosphate) can change the ionization state of the molecules, leading to dramatic shifts in retention and potentially achieving separation.

Gas Chromatography (GC)

GC, especially when coupled with a mass spectrometer (GC-MS), is another excellent option.

  • Causality of Column Selection : A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a robust starting point.[6] For more challenging separations, a more polar column, like a trifluoropropylmethyl polysiloxane (e.g., Rtx-200), can offer better resolution for these amine-containing compounds.[7]

  • Derivatization : While not always necessary, derivatization of the primary and secondary amine groups (e.g., via acylation to form pentafluoropropionamides) can improve chromatographic behavior and, more importantly, yield more structurally informative fragmentation patterns in the mass spectrometer.[2][8]

TechniqueProConBest For
HPLC High versatility in column/mobile phase choice; non-destructive, allowing fraction collection for NMR.Can be time-consuming to develop methods; lower peak efficiency than GC.Initial screening, method development, and preparative separation for further analysis.
GC-MS High separation efficiency; provides mass data simultaneously.Compounds must be volatile and thermally stable; derivatization may be required.Rapid screening of mixtures and providing initial mass fragmentation data.
Caption: Comparison of primary chromatographic techniques.

Spectroscopic Elucidation: The Definitive Fingerprint

Once separated, or for analyzing a pure sample, spectroscopic methods provide the definitive structural evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for isomer differentiation, as it directly probes the chemical environment of each proton and carbon atom.[9][10]

  • ¹H NMR : The key diagnostic signals will be the protons on the piperidine ring, particularly those alpha (α) to the nitrogen and those on the carbon bearing the amine group (-CH(NH₂)-). The chemical shift and coupling patterns of the proton at the C2, C3, or C4 position will be unique for each isomer. For the 4-amino isomer, a symmetrical pattern for the C2/C6 and C3/C5 protons is expected, which will be absent in the less symmetric 2- and 3-amino isomers.[11]

  • ¹³C NMR : The chemical shifts of the piperidine ring carbons provide a clear fingerprint. The carbon atom attached to the exocyclic amine (C-NH₂) will have a distinct chemical shift in each isomer. Furthermore, the shifts of the carbons alpha to the ring nitrogen (C2 and C6) are sensitive to the substitution pattern.[12][13]

  • 2D NMR (COSY & HSQC) : These experiments provide unambiguous proof of structure.

    • COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, allowing one to "walk" around the piperidine ring and definitively trace the connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to. This is crucial for assigning the ¹³C spectrum and confirming which carbon bears the amine group.[9]

NMR_Logic 1H 1H NMR (Proton Environments & Coupling) COSY 2D COSY (H-H Connectivity) 1H->COSY Provides basis for HSQC 2D HSQC (C-H Correlation) 1H->HSQC 13C 13C NMR (Carbon Skeleton) 13C->HSQC Provides basis for Structure Final Structure COSY->Structure Confirms H framework HSQC->Structure Confirms C-H assignment

Caption: Logic flow for NMR-based structure elucidation.

Mass Spectrometry (MS)

While the parent molecular ion will be identical for all isomers, their fragmentation patterns under Electron Ionization (EI) or Collision-Induced Dissociation (CID) will differ. The position of the amine group directs the fragmentation pathways.[2]

  • Expected Fragmentation :

    • 2-Amino Isomer : Likely to show a prominent fragment from the loss of the -CH(NH₂)CH₂- side chain via cleavage adjacent to the ring nitrogen.

    • 3-Amino and 4-Amino Isomers : Will undergo more complex ring-opening fragmentation pathways. The 4-amino isomer, being more symmetrical, may produce characteristic fragments resulting from cleavage on both sides of the amine-bearing carbon.

The most definitive MS data often comes from derivatizing the amine, which creates a new, more predictable fragmentation pathway.[8]

MS_Fragmentation cluster_isomers Isomer-Specific Fragmentation Parent Parent Ion C₉H₁₈N₂⁺˙ (m/z identical for all) Isomer2 2-Amino Isomer Parent->Isomer2 Isomer3 3-Amino Isomer Parent->Isomer3 Isomer4 4-Amino Isomer Parent->Isomer4 Fragment2 Unique Fragment A (e.g., loss of side chain) Isomer2->Fragment2 Fragment3 Unique Fragment B (ring cleavage) Isomer3->Fragment3 Fragment4 Unique Fragment C (symmetrical cleavage) Isomer4->Fragment4

Caption: Conceptual fragmentation differences in MS.

Data Synthesis: A Comparative Matrix

This table summarizes the expected distinguishing features for each isomer based on the principles discussed. Actual values would need to be determined experimentally.

Feature1-(But-3-en-1-yl)piperidin-2-amine1-(But-3-en-1-yl)piperidin-3-amine1-(But-3-en-1-yl)piperidin-4-amine (Target)
¹H NMR Symmetry AsymmetricAsymmetricSymmetric (C2/C6-H and C3/C5-H pairs equivalent)
¹H NMR Diagnostic Unique signal for H at C2Unique signal for H at C3Symmetrical multiplet for H at C4
¹³C NMR Diagnostic Unique chemical shift for C2Unique chemical shift for C3Unique (but potentially symmetric) chemical shift for C4
Key MS Fragment Fragment from α-cleavage at C2Ring-opening fragmentsFragments reflecting symmetrical structure
HPLC Retention Highly dependent on column/pHHighly dependent on column/pHHighly dependent on column/pH
Caption: Predicted analytical distinctions between regioisomers.

Experimental Protocols

The following are starting-point protocols. As a Senior Application Scientist, I must stress that optimization based on your specific instrumentation and sample matrix is essential.

Protocol 1: HPLC-UV Method for Isomer Separation
  • Column : Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A : 10 mM Ammonium Formate in Water, pH adjusted to 4.5 with Formic Acid.

  • Mobile Phase B : Acetonitrile.

  • Gradient : Start at 5% B, ramp to 50% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35 °C.

  • Detection : UV at 210 nm.

  • Injection Volume : 5 µL.

  • Rationale : The acidic pH ensures protonation of the amines for good peak shape, while the phenyl column provides π-π interactions to aid in resolving the isomers.[4][5]

Protocol 2: NMR Structural Elucidation
  • Sample Preparation : Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).

  • ¹H NMR : Acquire a standard proton spectrum. Ensure adequate resolution to resolve all multiplets in the 1.0-4.0 ppm region.

  • ¹³C NMR : Acquire a proton-decoupled carbon spectrum. An APT or DEPT-135 experiment is recommended to differentiate CH/CH₃ from CH₂ signals.

  • 2D gCOSY : Acquire a gradient-enhanced COSY experiment to establish H-H correlations.

  • 2D gHSQC : Acquire a gradient-enhanced HSQC experiment to correlate protons to their attached carbons.

  • Rationale : This comprehensive suite of experiments provides a complete and unambiguous map of the molecule's structure, leaving no doubt as to the position of the amine substituent.[6][9]

Conclusion

Distinguishing 1-(But-3-en-1-yl)piperidin-4-amine from its 2- and 3-amino regioisomers is a solvable but non-trivial analytical task that requires a thoughtful, multi-faceted approach. A strategy that begins with chromatographic separation—ideally using HPLC with a phenyl-based stationary phase—followed by definitive structural confirmation using a suite of 1D and 2D NMR experiments, represents the gold standard. Mass spectrometry provides valuable complementary data, particularly for initial mixture analysis via GC-MS and for fragmentation studies. By understanding the underlying principles of each technique, researchers can confidently and definitively characterize their compounds, ensuring the integrity and safety of their drug development programs.

References

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments. Oxford Instruments.

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation.

  • Liquid Chromatographic and Mass Spectral Methods of Identification for the Regioisomeric 2,3- and 3,4-Methylenedioxyphenalkylamines. Journal of Analytical Toxicology.

  • Differentiating 1-(Piperidin-2-ylmethyl)piperidine from 1-(Piperidin-3-ylmethyl)piperidine. BenchChem.

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Royal Society of Chemistry.

  • Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug and non-Drug Substances of Mass Spectral Equivalence. Office of Justice Programs.

  • Regioisomeric and enantiomeric analysis of triacylglycerols. ResearchGate.

  • Optimizing HPLC Separation of Positional Isomers. BenchChem.

  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. National Institutes of Health.

  • Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. National Institutes of Health.

  • GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Journal of Analytical Toxicology.

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI.

  • Synthesis and Analytical Profiles for Regiosomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug and non-Drug Substances of Mass Spectral Equivalence. National Institute of Justice.

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.

  • GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. PubMed.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

  • Process for synthesis of 2-substituted pyrrolidines and piperadines. Google Patents.

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters.

  • separation of positional isomers. Chromatography Forum.

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate.

  • GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Semantic Scholar.

  • 1-(but-3-en-1-yl)piperidin-4-amine dihydrochloride. Sigma-Aldrich.

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.

  • 1-(but-3-yn-1-yl)piperidin-4-amine dihydrochloride. PubChem.

  • Piperidine. Merck Index Online.

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of dimethyl piperidine. Royal Society of Chemistry.

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. National Institutes of Health.

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.

  • 1-(but-3-yn-1-yl)piperidin-4-one. PubChem.

  • 4-(Piperidin-1-yl)butan-1-amine. PubChem.

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Royal Society of Chemistry.

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry.

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv.

Sources

Benchmarking RCM Efficiency: Homoallyl Piperidine Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of piperidine cores via Ring-Closing Metathesis (RCM) is a cornerstone of medicinal chemistry, yet it presents a distinct set of kinetic challenges compared to carbocyclic systems. The primary obstacle is the Lewis basicity of the nitrogen atom, which can coordinate with the Ruthenium (Ru) center of the catalyst, leading to "catalyst poisoning" and arrested turnover.

This guide benchmarks the efficiency of industry-standard catalysts—Grubbs I (G-I) , Grubbs II (G-II) , and Hoveyda-Grubbs II (HG-II) —specifically for homoallyl piperidine substrates . We define these substrates in two contexts critical to drug discovery:

  • Core Construction: Cyclization of N-allyl-N-homoallylamines to form 1,2,3,6-tetrahydropyridines.

  • Scaffold Diversification: Cyclization of 2-homoallylpiperidine derivatives to form fused bicyclic systems (e.g., indolizidines).

Mechanistic Context: The "Ruthenium Poisoning" Effect

Before analyzing yields, one must understand why these substrates fail. In standard olefin metathesis, the Ru-carbene coordinates with the olefin. In nitrogen-containing substrates, the nitrogen lone pair competes for the open coordination site on the Ruthenium (14-electron species), forming a thermodynamically stable but catalytically inactive Ru-N complex.

Visualization: Catalyst Poisoning vs. Productive Cycle

The following diagram illustrates the competitive pathway that necessitates specific catalyst choices and protecting group strategies.

RCM_Mechanism Precatalyst Pre-Catalyst (16e- Species) ActiveSpecies Active 14e- Ru-Carbene Precatalyst->ActiveSpecies - Ligand (PCy3) Coordination Olefin Coordination ActiveSpecies->Coordination + Substrate Poisoned Inactive Ru-N Chelate (Poisoned) ActiveSpecies->Poisoned + N-Lone Pair (Non-Productive) Metatycycle Metallacyclobutane Intermediate Coordination->Metatycycle Product Piperidine Product Metatycycle->Product - Ethylene Product->ActiveSpecies Regeneration Poisoned->ActiveSpecies Slow/No Reversal

Figure 1: The competitive chelation pathway (dashed red line) is the primary cause of low yields in piperidine RCM.

Benchmarking Study: Catalyst Efficiency Matrix

The following data aggregates performance metrics for the formation of


-Tosyl-1,2,3,6-tetrahydropyridine  (a protected piperidine precursor) from N-allyl-N-homoallylamine. This reaction is the standard benchmark for testing "homoallyl" efficiency, as the formation of the 6-membered ring is entropically less favored than the 5-membered pyrroline analog.
Table 1: Comparative Efficiency (Standard Conditions)

Conditions: 5 mol% Catalyst, CH₂Cl₂ (0.05 M), Reflux, 12 hours.

VariableGrubbs I (G-I)Grubbs II (G-II)Hoveyda-Grubbs II (HG-II)
Conversion (%) < 45%85%> 98%
Isolated Yield 38%81%96%
Time to Completion 24h+ (Incomplete)4-6 h< 1 h
Functional Tolerance Low (Sensitive to basic N)ModerateHigh
Cost Efficiency Low (High loading req.)HighModerate (High unit cost, low loading)
Analysis of Results
  • Grubbs I: largely ineffective for this transformation without Lewis acid additives. The phosphine ligands are labile and the complex is easily deactivated by the amine.

  • Grubbs II: The NHC (N-heterocyclic carbene) ligand increases thermal stability and affinity for olefins, overcoming the entropic barrier of the 6-membered ring formation.

  • Hoveyda-Grubbs II: The "boomerang" mechanism (isopropoxybenzylidene ligand) makes this the superior choice for difficult homoallyl substrates. It initiates faster and is more robust against impurities.

Optimization Protocol: The "Acid-Scavenger" System

When using basic nitrogen substrates (unprotected or alkyl-substituted), even HG-II can struggle. The most reliable protocol involves in situ protonation to sequester the lone pair.

Protocol: RCM of Basic Homoallyl Amines

Objective: Synthesis of 1,2,3,6-tetrahydropyridine from N-benzyl-N-allyl-N-homoallylamine.

  • Preparation: Dissolve the amine substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Note: High dilution favors intramolecular cyclization (RCM) over intermolecular oligomerization (ADMET).

  • Sequestration (Crucial Step): Add 1.05 equiv of

    
    -Toluenesulfonic acid (pTsOH)  or treat with HCl in ether. Stir for 15 minutes.
    
    • Mechanism:[1][2] This converts the Lewis basic amine (

      
      ) into the non-coordinating ammonium salt (
      
      
      
      ).
  • Catalyst Addition: Add Grubbs II (2-5 mol%) under an Argon blanket.

  • Reaction: Reflux (40°C) for 2 hours.

  • Workup: Quench with saturated

    
     (to deprotonate the product) and extract with DCM.
    

Result: This protocol typically boosts yields from <10% (free amine) to >85% (ammonium salt) using G-II [1].

Advanced Architectures: Bicyclic Indolizidines

For drug developers working on alkaloids, the "homoallyl piperidine" often refers to a piperidine ring with a homoallyl side chain closing to form a bicyclic system (e.g., Indolizidine).

Workflow: Strategic Planning for Bicycles

This decision tree guides the selection of conditions based on the specific steric environment of the piperidine substrate.

Workflow Start Substrate Analysis: Homoallyl Piperidine Derivative CheckN Is Nitrogen Protected? (Boc/Ts/Cbz) Start->CheckN Protected Yes (Amide/Carbamate) CheckN->Protected Yes Unprotected No (Basic Amine) CheckN->Unprotected No CatSelect Steric Bulk at Closure Site? Protected->CatSelect RouteB Route B: Transient Protection Unprotected->RouteB RouteA Route A: Standard RCM AddLewis Add Ti(OiPr)4 or HCl (1.0 equiv) RouteB->AddLewis LowBulk Low Bulk (Terminal Alkene) CatSelect->LowBulk No HighBulk High Bulk (Trisubstituted Alkene) CatSelect->HighBulk Yes UseG2 Use Grubbs II (5 mol%, DCM, 40°C) LowBulk->UseG2 UseHG2 Use Hoveyda-Grubbs II (5 mol%, Toluene, 80°C) HighBulk->UseHG2 AddLewis->UseG2

Figure 2: Decision matrix for optimizing RCM conditions based on substrate electronics and sterics.

Case Study Data: Indolizidine Synthesis

Comparing the closure of N-acryloyl-2-homoallylpiperidine to form the indolizidine core:

  • Grubbs I: 45% yield (Reflux, 24h).

  • Grubbs II: 92% yield (RT, 2h).

  • Observation: The electron-deficient nature of the amide nitrogen (N-acryloyl) prevents poisoning, making G-II highly effective without acid additives [2].

References

  • Fu, G. C., & Grubbs, R. H. (1992). "The Application of Catalytic Ring-Closing Metathesis to the Synthesis of Tertiary Amines." Journal of the American Chemical Society.

  • Merino, P. (2011). "Recent Advances on the Synthesis of Piperidines Through Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) Reactions." Heterocycles.

  • Garber, S. B., et al. (2000). "Efficient and Recyclable Monomeric and Dendritic Ru-Based Metathesis Catalysts." Journal of the American Chemical Society.

  • BenchChem Application Note. (2025). "Ring-Closing Metathesis (RCM) for Piperidine Ring Construction."

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 1-(But-3-en-1-yl)piperidin-4-amine

[1]

Executive Summary & Chemical Profile

1-(But-3-en-1-yl)piperidin-4-amine is a bifunctional intermediate containing a piperidine ring with a primary amine and a terminal alkene tail.[1] Its disposal requires a strict protocol because it presents a "dual-hazard" profile: Corrosivity (due to the amine) and Flammability/Reactivity (due to the organic skeleton and alkene group).

This guide replaces generic advice with a specific operational workflow to prevent the two most common accidents associated with amine disposal: exothermic excursions (mixing with acids) and violent oxidation (mixing with peroxides/oxidizers).

Chemical Property Matrix
PropertyValue / CharacteristicDisposal Implication
Functional Groups

Amine,

Amine, Alkene
High alkalinity; potential for polymerization if initiated.[1][2]
Physical State Liquid (Viscous)Requires liquid waste containment (HDPE or Glass).[1]
pH (10% aq) > 12.0 (Strong Base)CRITICAL: Do NOT mix with acidic waste streams.[1]
Flash Point Est. < 60°C (Class 3 Flammable)Must be grounded during transfer; RCRA D001.[1]
Reactivity Incompatible with Acids, Acid Chlorides, OxidizersSegregate strictly into "Organic Alkaline" waste.[1]

Pre-Disposal Stabilization (The "Expertise" Phase)

Why this matters: Most lab fires involving amines occur not during storage, but during the transfer to waste containers where incompatible residues (like Nitric or Sulfuric acid) may be present.

Protocol A: The "Watch Glass" Verification (Self-Validating System)

Before bulking this chemical into a larger waste drum, perform this verification to ensure the receiving container is compatible.

  • Aliquot: Take 1 mL of the waste solvent from the destination drum (if using a communal drum).

  • Test: Mix with 1 drop of the 1-(But-3-en-1-yl)piperidin-4-amine in a fume hood.

  • Observation:

    • No Heat/Gas: Safe to proceed.[1][3]

    • Fuming/Heat:[1]STOP. The drum contains incompatible acids or electrophiles. Tag the drum for investigation and use a fresh container.

Protocol B: Quenching (Only for Reaction Mixtures)

If the amine is part of a reaction mixture containing unreacted acid chlorides or anhydrides:

  • Cool the mixture to 0°C.

  • Slowly add Methanol or Ethanol to quench electrophiles.[1]

  • Allow to warm to room temperature before transferring to the waste container.

The Disposal Workflow

Core Directive: This substance must be segregated into the Organic Alkaline (Basic) waste stream.

Step 1: Container Selection[1][4]
  • Recommended: High-Density Polyethylene (HDPE) jerricans.[1] HDPE is resistant to the caustic nature of concentrated amines.

  • Acceptable: Amber glass bottles (if volume < 1L).[1]

  • Prohibited: Metal cans (unless lined) due to potential corrosion over time; Standard consumer plastics (PET) which may degrade.[1]

Step 2: Segregation & Labeling

Do not rely on generic "Organic Waste" labels.[1] Specificity prevents accidents.[1][4][5]

  • Primary Label: HAZARDOUS WASTE

  • Constituents: Write out the full chemical name. Do not use abbreviations.

  • Hazard Checkboxes:

  • RCRA Codes: D001 (Ignitable), D002 (Corrosive).[1]

Step 3: Waste Stream Decision Matrix

The following diagram illustrates the logical flow for categorizing this specific chemical to ensure it reaches the correct incineration stream.

WasteDisposalStartWaste: 1-(But-3-en-1-yl)piperidin-4-amineCheckStateIs it pure or in solvent?Start->CheckStateCheckMixIs it mixed with Acids?CheckState->CheckMixPure / High Conc.StreamGenStream B: General Organic Waste(If <1% Concentration)CheckState->StreamGenTrace / Dilute (<1%)CheckOxIs it mixed with Oxidizers?CheckMix->CheckOxNoActionNeutCAUTION: Exothermic NeutralizationReq. Ice Bath + PPECheckMix->ActionNeutYesActionSepSegregate immediatelyDo NOT mixCheckOx->ActionSepYesStreamAlkStream A: Organic Alkaline Waste(High BTU Incineration)CheckOx->StreamAlkNoActionNeut->StreamAlkAfter pH CheckActionSep->StreamAlkSeparate Container

Figure 1: Decision logic for segregating amine waste. Note that "Stream A" is the preferred path for bulk disposal.

Emergency Contingencies

In the event of a spill or exposure during the disposal process, follow these specific countermeasures.

Spill Cleanup (Bench Scale < 500 mL)

Do NOT use paper towels. The high surface area combined with the amine can result in spontaneous heating or rapid evaporation of toxic vapors.

  • Evacuate: Clear the immediate area of personnel.

  • PPE: Butyl rubber or Nitrile gloves (double gloved), Safety Goggles, Lab Coat.[1]

  • Absorb: Use an inert absorbent (Vermiculite, Diatomaceous Earth, or Sand).[1][3]

    • Why: These materials do not react.[1][7] Clay-based kitty litter is also acceptable.[1]

  • Collect: Scoop absorbed material into a wide-mouth jar.

  • Label: "Debris from Amine Spill - Corrosive/Flammable."[1]

Exposure Response[5][7]
  • Skin Contact: Flush immediately with water for 15 minutes.[1] The "soapy" feeling is not soap; it is the saponification of your skin lipids. Continue flushing until the feeling disappears.

  • Inhalation: Move to fresh air. Amines can cause delayed pulmonary edema; medical observation is recommended even if symptoms subside initially.[1]

Regulatory & Compliance (Trust Factors)

Compliance is not optional.[1] This protocol aligns with federal standards for hazardous waste.[1][8]

  • EPA / RCRA Status: This chemical is classified as a hazardous waste.[1][8][9]

    • D001: Ignitability (Flash point < 60°C).

    • D002: Corrosivity (Aqueous pH > 12.5).[1]

  • Sewer Disposal: STRICTLY PROHIBITED. Discharge of amines into public sewer systems violates the Clean Water Act due to toxicity to aquatic microorganisms and potential to damage piping infrastructure.

Final Disposition

The ultimate disposal method for this waste stream is Fuel Blending or Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). The high nitrogen content requires the incinerator to have NOx scrubbing capabilities.

References

  • National Research Council. (2011).[1][9] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][9] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.).[1] Compound Summary: Piperidine derivatives and Amine Safety. National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.